N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S3/c1-23-14-3-2-12(18)8-17(14)26(21,22)19-9-13(20)16-5-4-15(25-16)11-6-7-24-10-11/h2-8,10,13,19-20H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTCNVPXACPVJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide is a complex organic compound with significant potential in various biological applications, particularly in anticancer therapy and as an inhibitor of specific cellular pathways. This article synthesizes current research findings regarding its biological activity, including anticancer effects, mechanisms of action, and comparative studies.
The compound has the following chemical properties:
- Molecular Formula : CHClNOS
- Molecular Weight : 429.97 g/mol
- Predicted Boiling Point : 624.2 ± 65.0 °C
- Density : 1.454 ± 0.06 g/cm³
- pKa : 9.72 ± 0.50
These properties suggest a relatively stable compound with potential solubility in organic solvents due to its hydrophobic bithiophene structure .
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer activity:
- Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma). The IC values for these cell lines ranged from 0.89 to 9.63 µg/mL, indicating potent activity .
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Mechanisms of Action :
- Cell Cycle Arrest : Treatment with the compound resulted in substantial cell cycle arrest in the subG0 phase, suggesting induction of apoptosis .
- Mitochondrial Membrane Depolarization : The compound induced changes in mitochondrial membrane potential, a hallmark of early apoptosis .
- Caspase Activation : Activation of caspases -8 and -9 was observed, indicating that both extrinsic and intrinsic apoptotic pathways are involved in the mechanism of action .
- Comparative Efficacy : In comparative studies, derivatives of sulfonamide-based chalcones demonstrated varying degrees of efficacy against cancer cells, with some derivatives showing superior activity compared to traditional chemotherapeutic agents like oxaliplatin .
Antioxidant and Antibacterial Activities
In addition to its anticancer properties, the compound also exhibits:
- Antioxidant Activity : It demonstrated dose-dependent inhibition of DPPH and ABTS radicals, showcasing its potential as an antioxidant agent .
- Antibacterial Activity : While the minimum inhibitory concentration (MIC) values for bacterial strains were greater than 500 µg/mL, indicating limited antibacterial efficacy, further modifications might enhance this property .
Case Study 1: Anticancer Evaluation
A study conducted on a series of sulfonamide derivatives including this compound revealed that compounds with similar structures exhibited selective toxicity towards cancer cells over non-cancerous cells. The findings suggested that this compound could be developed into a targeted therapy for specific types of tumors while minimizing side effects on healthy tissues .
Case Study 2: Mechanistic Insights
Research investigating the interaction between sulfonamide derivatives and cellular pathways indicated that these compounds could modulate the Keap1-Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress . This modulation could enhance the compound's therapeutic profile by providing both anticancer effects and protection against oxidative damage.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional uniqueness is best understood through comparisons with analogs. Key similarities and differences are outlined below:
Table 1: Structural and Functional Comparison
Key Observations
Impact of Bithiophene vs. Single Thiophene/Benzene Units The inclusion of a bithiophene group (as in the target compound) enhances π-conjugation compared to single-thiophene or benzene-based analogs (e.g., N-(5-chloro-2-methoxyphenyl)benzenesulfonamide). This may improve binding to hydrophobic enzyme pockets or DNA in antimicrobial applications .
Role of the Hydroxyethyl Linker
- The hydroxyethyl group in the target compound introduces hydrogen-bonding capability, which is absent in analogs like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide. This could enhance solubility or receptor affinity but may also increase metabolic instability .
Substituent Effects on Bioactivity
- The 5-chloro-2-methoxy substitution is conserved across multiple sulfonamides (e.g., ), suggesting its importance in modulating electronic effects and steric bulk for target engagement.
- Replacement of chlorine with fluorine (as in the tetrazolyl-fluoro analog ) may alter pharmacokinetics, as fluorine’s electronegativity impacts binding to enzymes like carbonic anhydrase.
Biological Activity Trends
- Sulfonamides with simpler substitution patterns (e.g., N-(5-chloro-2-methoxyphenyl)benzenesulfonamide) show broad-spectrum activity, while bithiophene-containing derivatives (e.g., the target compound) lack explicit data but are hypothesized to target microbial or inflammatory pathways due to structural parallels .
Q & A
Q. What synthetic methodologies are employed for constructing the bithiophene moiety in this compound?
The bithiophene unit is synthesized via thionation of γ-ketoamides using Lawesson’s reagent, followed by intramolecular cyclization to form the 2,3'-bithiophene scaffold. For regioselective functionalization (e.g., hydroxylation), electrophilic aromatic substitution (Vilsmeier-Haack) or lithiation-electrophilic quenching can be used, depending on the target position .
Q. How is the sulfonamide group introduced into the benzene ring?
The sulfonamide is formed by reacting 5-chloro-2-methoxyaniline with a benzenesulfonyl chloride derivative in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction conditions (solvent, temperature) must optimize nucleophilic attack at the amine group while avoiding side reactions like sulfonate ester formation .
Q. What analytical techniques confirm the compound’s structural integrity?
- 1H/13C NMR : Assign protons and carbons in the bithiophene (δ 7.05–7.11 ppm for α-thiophene protons) and sulfonamide (δ 2.8–3.2 ppm for NH) regions .
- X-ray crystallography : Resolves spatial arrangements, particularly the planarity of the bithiophene and sulfonamide groups .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 423.3 for [M+H]+) .
Advanced Research Questions
Q. How does regioselectivity in bithiophene functionalization impact biological activity?
Electrophilic formylation via Vilsmeier-Haack targets the electron-rich 4-position adjacent to the N,N-dialkylamino group, while lithiation at the 5´-position (due to sulfur’s inductive effects) introduces substituents that alter steric bulk. Computational modeling (DFT) can predict electronic effects, while SAR studies correlate substitution patterns with activity (e.g., antimicrobial IC50 shifts from 12 µM to 48 µM with 5´-methyl groups) .
Q. How to design a QSAR model for optimizing antimicrobial potency?
- Descriptors : Include Hammett σ values for substituents (e.g., Cl: σ = 0.23, OMe: σ = -0.27), logP, and dipole moments.
- Data : Use MIC values against S. aureus (e.g., 8–64 µg/mL) and E. coli (16–128 µg/mL) from standardized broth microdilution assays .
- Validation : Apply leave-one-out cross-validation (R² > 0.85) to ensure predictive power .
Q. How to resolve contradictions in enzyme inhibition vs. cellular activity data?
Example: If the compound inhibits COX-2 in vitro (IC50 = 0.8 µM) but shows weak anti-inflammatory activity in vivo, investigate:
- Permeability : Measure logD (octanol-water) to assess membrane penetration.
- Metabolic stability : Use liver microsomes to identify rapid degradation (e.g., t1/2 < 15 min).
- Off-target effects : Perform kinome-wide profiling at 1 µM .
Q. What strategies improve yield in multi-step synthesis?
- Flow chemistry : Optimize exothermic steps (e.g., sulfonylation) using continuous reactors to reduce byproducts (e.g., from 22% to 8% impurities) .
- DoE (Design of Experiments) : Vary reaction parameters (temperature, stoichiometry) to identify optimal conditions (e.g., 65°C, 1.2 eq sulfonyl chloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
